4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide
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Overview
Description
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide is an organic compound that features a piperazine ring substituted with an acetylphenyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide typically involves the reaction of 4-acetylphenyl isothiocyanate with N-cyclohexylpiperazine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(4-carboxyphenyl)-N-cyclohexylpiperazine-1-carbothioamide.
Reduction: Formation of 4-(4-hydroxyphenyl)-N-cyclohexylpiperazine-1-carbothioamide.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-acetylphenyl)-N-methylpiperazine-1-carbothioamide
- 4-(4-acetylphenyl)-N-ethylpiperazine-1-carbothioamide
- 4-(4-acetylphenyl)-N-phenylpiperazine-1-carbothioamide
Uniqueness
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-15(23)16-7-9-18(10-8-16)21-11-13-22(14-12-21)19(24)20-17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLRVSPQFZUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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